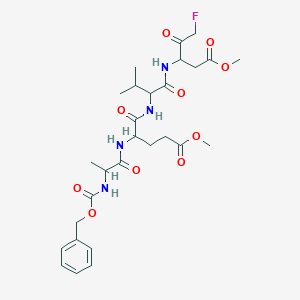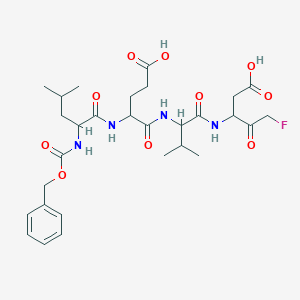
Chondrosarcoma-associated gene 2/3 protein (34-48)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chondrosarcoma-associated gene 2/3 protein
Aplicaciones Científicas De Investigación
Cell Line Development for Chondrosarcoma Research :
- A study by Calabuig-Fariñas et al. (2012) discusses the characterization of a new human cell line derived from a Grade II chondrosarcoma. This cell line, CH-3573, is useful for both in vitro and in vivo models to study the molecular pathogenesis of chondrosarcomas, especially its characteristic feature of retained matrix production (Calabuig-Fariñas et al., 2012).
Molecular Characterization and Gene Alterations :
- Totoki et al. (2014) identified molecular alterations in chondrosarcomas, including somatic alterations of the COL2A1 gene in 19.3% of chondrosarcoma cases. This study highlights the unique mutation portraits and frequent gene alterations in chondrosarcoma (Totoki et al., 2014).
- Zhu et al. (2019) found that IDH1/IDH2 mutations are associated with longer relapse-free and metastasis-free survival in high-grade chondrosarcomas, revealing critical genomic insights (Zhu et al., 2019).
Molecular Profiling and Cancer Markers :
- Research by Söderström et al. (2002) on the molecular profiling of chondrosarcomas for matrix production and cancer markers provided novel insights into the pathogenesis and characteristics of these tumors (Söderström et al., 2002).
Integrated Molecular Characterization :
- A study by Nicolle et al. (2019) used multi-omics molecular profiles to identify subtypes of chondrosarcomas, revealing critical determinants of disease progression (Nicolle et al., 2019).
Molecular Investigation in Extraskeletal Chondrosarcoma :
- Benini et al. (2014) focused on the diagnostic utility of molecular investigation in extraskeletal myxoid chondrosarcoma, enhancing understanding of this specific chondrosarcoma subtype (Benini et al., 2014).
Expression of Microtubule-Associated Proteins :
- Hisaoka et al. (2003) investigated the expression of microtubule-associated proteins in extraskeletal myxoid chondrosarcoma, adding to the knowledge of its histogenetic origin (Hisaoka et al., 2003).
Advances in Molecular Diagnostics and Therapeutics :
- Chow (2007) reviewed molecular, biological, and therapeutic advances in chondrosarcomas, including potential therapeutic targets (Chow, 2007).
Gene Expression Profiling and Biomarkers :
- Mutlu et al. (2015) explored the expression of miR-181a-5p and miR-371b-5p in chondrosarcoma, proposing their use as potential diagnostic and prognostic markers (Mutlu et al., 2015).
Role of PTH in Chondrosarcoma Cell Proliferation :
- Xiang et al. (2014) evaluated the role of parathyroid hormone in promoting chondrosarcoma cell proliferation, offering insights into potential therapeutic methods (Xiang et al., 2014).
Propiedades
Secuencia |
CEFHACWPAFTVLGE |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Chondrosarcoma-associated gene 2/3 protein (34-48) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





